molecular formula C22H32N2O8 B12787223 ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate CAS No. 94135-87-2

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate

Cat. No.: B12787223
CAS No.: 94135-87-2
M. Wt: 452.5 g/mol
InChI Key: ZBMVZFHMIFWWTC-CEAXSRTFSA-N
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Description

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable substance in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of 2-(hydroxyphenyl)-1-methylamine with tartaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is unique due to its specific chiral configuration and the presence of both hydroxyl and ammonium functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

94135-87-2

Molecular Formula

C22H32N2O8

Molecular Weight

452.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium

InChI

InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

ZBMVZFHMIFWWTC-CEAXSRTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

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